4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

Catalog No.
S3179804
CAS No.
154641-99-3
M.F
C7H6F2O2S
M. Wt
192.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

CAS Number

154641-99-3

Product Name

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

IUPAC Name

4-fluoro-2-methylbenzenesulfonyl fluoride

Molecular Formula

C7H6F2O2S

Molecular Weight

192.18

InChI

InChI=1S/C7H6F2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3

InChI Key

XWDHWUDZLAQVEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)F

Solubility

not available

Protein Serine/Threonine Phosphatase Inhibitor

One of the primary applications of 4-F-2-MeBSF lies in its ability to inhibit serine/threonine phosphatases (STPs). STPs are a class of enzymes that play a crucial role in regulating various cellular processes by removing phosphate groups from proteins. By inhibiting these enzymes, 4-F-2-MeBSF can potentially modulate these processes for research purposes. Studies have shown its effectiveness in inhibiting specific STPs, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) []. This ability allows researchers to investigate the role of STPs in various cellular functions.

Potential Probe for Enzyme-Substrate Interactions

The inhibitory properties of 4-F-2-MeBSF also make it a potential tool for studying enzyme-substrate interactions. By observing how the compound interacts with specific STPs, researchers can gain insights into the binding site architecture and catalytic mechanisms of these enzymes. This information can be valuable for developing new drugs that target STPs for therapeutic purposes [].

Limited Commercial Availability

It's important to note that currently, 4-F-2-MeBSF has limited commercial availability. While some suppliers, like Sigma-Aldrich, offer the compound, it's typically not readily available in large quantities []. This limited accessibility can hinder widespread research applications.

4-Fluoro-2-methyl-benzenesulfonyl fluoride is an organic compound characterized by its sulfonyl fluoride functional group, which is a significant motif in medicinal chemistry. Its chemical formula is C7H8F2O2SC_7H_8F_2O_2S, and it possesses a molecular weight of approximately 175.2 g/mol. The compound features a fluorine atom and a methyl group attached to a benzene ring, specifically at the para and ortho positions relative to the sulfonyl group, respectively. This unique arrangement contributes to its reactivity and potential biological activity.

There is no current information available on the mechanism of action of 4-fluoro-2-methylbenzenesulfonyl fluoride in any biological system.

  • Due to the lack of specific research, information on the safety hazards of 4-fluoro-2-methylbenzenesulfonyl fluoride is not available.
  • However, considering its structural similarity to BSF, it is likely to share similar hazards.
  • BSF is a corrosive and lachrymatory (tear-inducing) compound. It can react violently with water and should be handled with appropriate safety precautions [].
Typical of sulfonyl fluorides, including:

  • Nucleophilic Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles, facilitating the synthesis of other compounds.
  • Fluorination Reactions: The presence of the fluorine atom allows for further fluorination processes, which can enhance biological activity or modify physical properties.
  • Condensation Reactions: It can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

4-Fluoro-2-methyl-benzenesulfonyl fluoride exhibits notable biological activities, particularly as an inhibitor of serine proteases. It has been shown to inhibit enzymes such as acetylcholinesterase, trypsin, and chymotrypsin, making it a valuable compound in biochemical research for studying enzyme mechanisms and developing therapeutic agents . Additionally, its ability to modulate oxidative stress pathways suggests potential applications in treating diseases related to oxidative damage.

The synthesis of 4-fluoro-2-methyl-benzenesulfonyl fluoride typically involves several steps:

  • Starting Materials: The process often starts with 4-methylbenzenesulfonohydrazide.
  • Fluorination: A reagent such as Selectfluor is used to introduce the fluorine atom into the aromatic system under controlled conditions (e.g., heating in a solvent) .
  • Purification: The resulting product is purified through techniques like flash column chromatography to yield high-purity 4-fluoro-2-methyl-benzenesulfonyl fluoride .

This compound finds applications across various fields:

  • Medicinal Chemistry: As a building block for developing pharmaceuticals targeting protease-related pathways.
  • Biochemistry: Utilized in enzyme inhibition studies and as a reagent for synthesizing other biologically active compounds.
  • Material Science: Its unique chemical properties allow it to be used in creating functional materials with specific reactivity profiles .

Studies have shown that 4-fluoro-2-methyl-benzenesulfonyl fluoride interacts with various biological targets:

  • Enzyme Inhibition: It effectively inhibits serine proteases, which play critical roles in numerous physiological processes.
  • Oxidative Stress Modulation: Research indicates that it may influence pathways involved in oxidative stress, potentially offering therapeutic benefits in conditions characterized by oxidative damage .

Several compounds share structural similarities with 4-fluoro-2-methyl-benzenesulfonyl fluoride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Fluorobenzenesulfonyl fluorideFluorine at para positionCommonly used as an electrophile in organic synthesis
4-Chlorobenzenesulfonyl fluorideChlorine at para positionMore stable than fluorinated counterparts
4-Trifluoromethyl-benzenesulfonyl fluorideThree fluorine atoms on the aromatic ringIncreased lipophilicity and potential bioactivity
4-Acetylbenzene-1-sulfonyl fluorideAcetyl group at para positionUseful in synthesizing acetylated derivatives

Uniqueness

The unique combination of the fluorine atom and methyl group on the benzene ring distinguishes 4-fluoro-2-methyl-benzenesulfonyl fluoride from its analogs. This configuration enhances its reactivity profile and biological activity, making it particularly valuable in medicinal chemistry and biochemistry.

XLogP3

2.2

Dates

Modify: 2024-04-14

Explore Compound Types